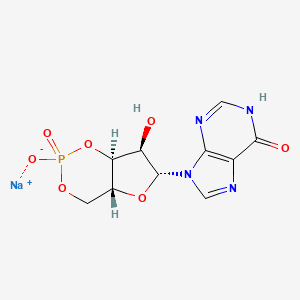

Inosine-3',5'-cyclic monophosphate sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Inosine-3’,5’-cyclic monophosphate sodium salt is a cyclic nucleotide derived from inosine. It is commonly used in biochemical research to study the specificity and activity of cyclic purines, including other cyclic monophosphates such as adenosine-3’,5’-cyclic monophosphate and guanosine-3’,5’-cyclic monophosphate .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of inosine-3’,5’-cyclic monophosphate sodium salt typically involves the cyclization of inosine monophosphate. This process can be achieved through chemical or enzymatic methods. Chemical synthesis often involves the use of phosphorylating agents under controlled conditions to ensure the formation of the cyclic structure .

Industrial Production Methods

Industrial production of inosine-3’,5’-cyclic monophosphate sodium salt may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its sodium salt form .

Análisis De Reacciones Químicas

Types of Reactions

Inosine-3’,5’-cyclic monophosphate sodium salt can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the inosine moiety or the phosphate group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield inosine-3’,5’-cyclic monophosphate derivatives with additional oxygen functionalities, while substitution reactions can introduce new functional groups to the inosine or phosphate moieties .

Aplicaciones Científicas De Investigación

Biological Functions

Inosine-3',5'-cyclic monophosphate sodium salt acts as a second messenger in various signaling pathways, influencing numerous physiological functions:

- Steroidogenesis : It stimulates steroid hormone production in adrenocortical cells when exposed to various stimuli.

- Regulation of Ion Channels : The compound modulates ion channel activities, impacting cellular excitability and signaling.

- Enzyme Modulation : It plays a role in regulating enzyme activities associated with metabolic pathways.

Cell Signaling Studies

This compound is extensively used in the study of cell signaling mechanisms. Its role as a second messenger allows researchers to explore how cells respond to external signals such as hormones and neurotransmitters. This has implications for understanding diseases related to signaling dysfunctions.

Pharmacological Research

The compound has been investigated for its potential therapeutic applications:

- Cancer Treatment : Studies have shown that cyclic inosine monophosphate can influence cancer cell proliferation and apoptosis pathways. This highlights its potential as a target for developing cancer therapies.

- Cardiovascular Research : It is being explored for its effects on heart function and blood pressure regulation, making it relevant for cardiovascular disease research.

Neuroscience

This compound has been implicated in neuronal signaling processes. Researchers utilize it to investigate synaptic plasticity and memory formation, which are critical areas of study in neurobiology.

Flavor Enhancement Studies

Recent research has explored the use of cyclic nucleotides like this compound as flavor potentiators in food science. Its ability to enhance taste perception is being studied for applications in food technology .

Comparative Analysis with Other Cyclic Nucleotides

The following table summarizes the unique features of cyclic inosine monophosphate compared to other cyclic nucleotides:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Inosine-3',5'-cyclic monophosphate | Cyclic Nucleotide | Involved in steroidogenesis; modulates ion channels |

| Adenosine-3',5'-cyclic monophosphate | Cyclic Nucleotide | Primarily involved in energy transfer and signaling |

| Guanosine-3',5'-cyclic monophosphate | Cyclic Nucleotide | Plays a role in cell growth and differentiation |

| Cytidine-3',5'-cyclic monophosphate | Cyclic Nucleotide | Less common; involved in RNA metabolism |

Case Study 1: Steroidogenesis Enhancement

A study demonstrated that treatment with this compound significantly increased steroid hormone production in adrenocortical cells under specific stimuli. This finding suggests its potential utility in endocrinology research and therapeutic applications for hormonal imbalances.

Case Study 2: Cancer Cell Proliferation

Research indicated that cyclic inosine monophosphate could inhibit proliferation in certain cancer cell lines by modulating apoptosis-related pathways. This positions it as a candidate for further investigation in cancer therapeutics.

Case Study 3: Flavor Potentiation

A comprehensive review on flavor potentiators highlighted the role of cyclic nucleotides, including this compound, in enhancing taste perception. This opens avenues for its application in food science, particularly in improving flavor profiles without adding excessive salt or sugar .

Mecanismo De Acción

The mechanism of action of inosine-3’,5’-cyclic monophosphate sodium salt involves its interaction with specific molecular targets, such as cyclic nucleotide-gated channels and phosphodiesterases. These interactions can modulate various signaling pathways, influencing cellular processes like proliferation, differentiation, and metabolic regulation .

Comparación Con Compuestos Similares

Inosine-3’,5’-cyclic monophosphate sodium salt is similar to other cyclic nucleotides, such as:

Adenosine-3’,5’-cyclic monophosphate: Known for its role in activating protein kinase A and regulating various cellular processes.

Guanosine-3’,5’-cyclic monophosphate: Involved in activating protein kinase G and modulating vascular and neural functions.

Cytidine-3’,5’-cyclic monophosphate: Studied for its potential role in cellular signaling and metabolic regulation.

The uniqueness of inosine-3’,5’-cyclic monophosphate sodium salt lies in its specific interactions and effects on cellular processes, which can differ from those of other cyclic nucleotides due to its distinct molecular structure .

Actividad Biológica

Inosine-3',5'-cyclic monophosphate sodium salt (cIMP) is an important cyclic nucleotide that plays a significant role in various biological processes, including signal transduction, vasodilation, and cellular metabolism. This article explores the biological activity of cIMP, focusing on its mechanisms of action, effects on different biological systems, and relevant research findings.

- Molecular Formula : C10H12N4NaO7P

- Molecular Weight : 357.14 g/mol

- SMILES Notation : [H][13C@]1213C@([H])13C@@([H])O[13C@]1([H])13C([H])OP(O2)(O[Na])=O

cIMP functions primarily as a second messenger in various signaling pathways. It is involved in the modulation of several physiological processes:

- Vasodilation : cIMP has been shown to mediate the vasodilatory effects of hydrogen sulfide (H2S) through the activation of soluble guanylyl cyclase (sGC) and phosphodiesterases (PDEs) which regulate intracellular levels of cGMP and cAMP. This interaction suggests a complex interplay between these cyclic nucleotides in vascular responses .

- Cellular Metabolism : Studies indicate that cIMP interacts with inosine monophosphate dehydrogenase (IMPDH), a key enzyme in purine metabolism. Inhibition of IMPDH can lead to altered cellular proliferation and survival, particularly in cancer cells .

3.1 Vascular Responses

Research has demonstrated that cIMP plays a crucial role in vascular contraction and relaxation mechanisms:

- Contraction Studies : In isolated vessel rings, cIMP has been shown to elicit concentration-dependent contractions when induced by phenylephrine, indicating its role as a contractile mediator in vascular smooth muscle .

3.2 Cellular Proliferation and Cancer

cIMP's interaction with IMPDH highlights its potential as a therapeutic target in cancer treatment:

- Case Study : A study identified mycophenolic acid (MPA), an IMPDH inhibitor, as effective in reducing brain metastasis formation in preclinical models. This suggests that targeting pathways involving cIMP could be beneficial for patients with aggressive cancers .

4. Research Findings

The following table summarizes key research findings regarding the biological activity of cIMP:

5. Conclusion

This compound is a critical molecule involved in various biological activities, particularly concerning vascular function and cellular metabolism. Its role as a second messenger highlights its potential therapeutic applications, particularly in cancer treatment through the modulation of metabolic pathways like those involving IMPDH. Ongoing research continues to uncover the complexities of its actions and interactions within biological systems.

Propiedades

Número CAS |

41092-64-2 |

|---|---|

Fórmula molecular |

C10H11N4NaO7P |

Peso molecular |

353.18 g/mol |

Nombre IUPAC |

sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H11N4O7P.Na/c15-6-7-4(1-19-22(17,18)21-7)20-10(6)14-3-13-5-8(14)11-2-12-9(5)16;/h2-4,6-7,10,15H,1H2,(H,17,18)(H,11,12,16); |

Clave InChI |

RNHIWGFBHBSWFZ-UHFFFAOYSA-N |

SMILES |

C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(O1)[O-].[Na+] |

SMILES canónico |

C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(O1)O.[Na] |

Sinónimos |

Inosine Cyclic 3’,5’-(Hydrogen Phosphate) Sodium Salt; _x000B_Inosine 3’,5’-Phosphate (Cyclic) Sodium Salt; Inosine Cyclic 3’,5’-(Hydrogen Phosphate) Monosodium Salt; 4H-Furo[3,2-d]-1,3,2-dioxaphosphorin Inosine Deriv.; 3’,5’-cIMP Sodium Salt |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.